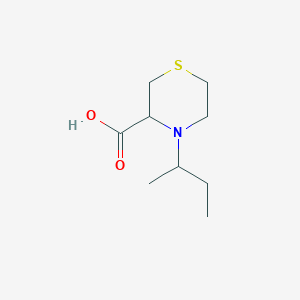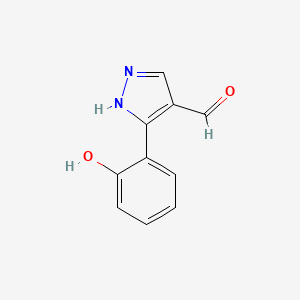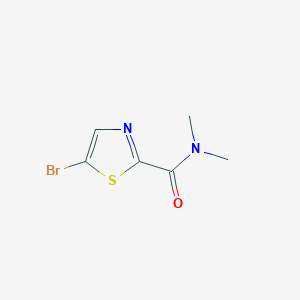
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound features a pyrazole ring substituted with an ethyl group at the 5-position and a dimethylaminomethyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 5-ethyl-1H-pyrazole with formaldehyde and dimethylamine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(5-Methyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine: Similar structure with a methyl group instead of an ethyl group.
5-(5-Ethyl-1H-pyrazol-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione: Contains a pyrazole ring with an ethyl group and an oxadiazole moiety.
Uniqueness
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the dimethylaminomethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(3-ethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-7-5-8(10-9-7)6-11(2)3/h5H,4,6H2,1-3H3,(H,9,10) |
InChIキー |
OGBADGWFLXIQMQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=C1)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


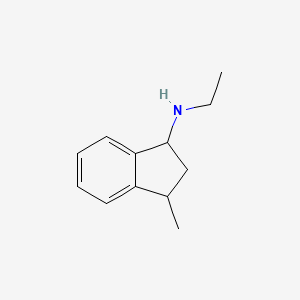
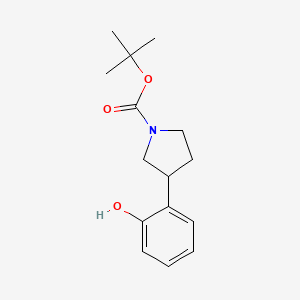
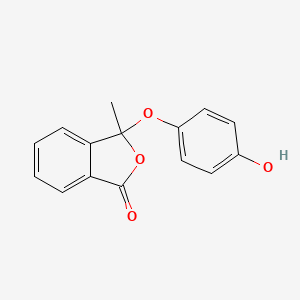
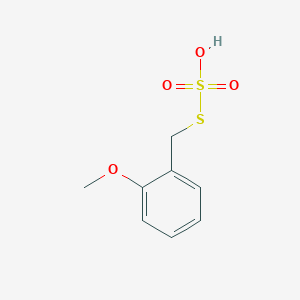


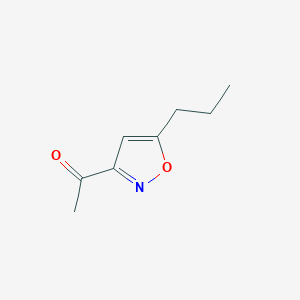
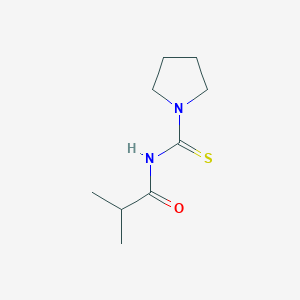
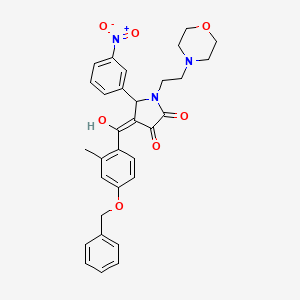
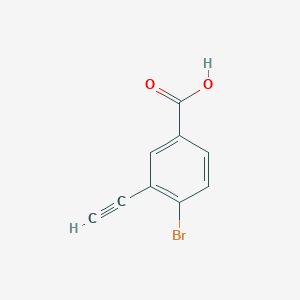
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
